2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in the central nervous system. The presence of the fluorophenyl and hydroxyphenyl groups suggests that this compound may exhibit interesting biological properties.
This compound can be classified under the category of quinazolinone derivatives, which are known for their diverse biological activities including antitumor, anti-inflammatory, and antimicrobial properties. The structural characteristics of this compound indicate it may also interact with specific receptors or enzymes in biological systems, making it a candidate for further pharmacological studies.
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula for 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is . The molecular weight is approximately 357.42 g/mol.
Structural Features:
The structure can be represented using SMILES notation: C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3)O
.
The compound can participate in various chemical reactions typical for quinazolinones and piperazines:
These reactions expand the potential derivatives that can be synthesized from this compound, allowing for optimization of biological activity.
The mechanism of action for 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is likely related to its interaction with specific neurotransmitter receptors or enzymes in the central nervous system.
Potential mechanisms include:
Further studies are necessary to elucidate the precise pathways through which this compound exerts its effects.
Key physical properties include:
Chemical properties include:
This compound has potential applications in several scientific fields:
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: